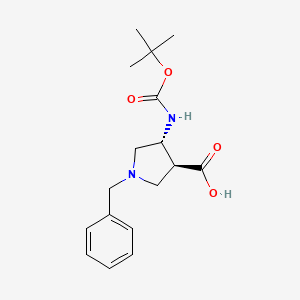

trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid

Description

trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (CAS: 628725-28-0) is a Boc-protected pyrrolidine derivative with a benzyl substituent at the 1-position and a carboxylic acid at the 3-position. Its molecular formula is C₁₇H₂₄N₂O₄, and it is commonly used as a chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors . The compound is commercially available with a purity of ≥95%–97% and is valued for its stereochemical stability and compatibility with solid-phase synthesis protocols .

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJFVIAIJBWDBL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592070 | |

| Record name | (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628725-28-0 | |

| Record name | rel-(3R,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628725-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The amino group at the 4-position is protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). This step is crucial for selective deprotection in subsequent synthetic steps.

Esterification and Hydrolysis

In some synthetic routes, the carboxylic acid is initially introduced as a methyl ester to improve solubility and facilitate purification. Hydrolysis of the methyl ester to the free acid is performed under mild conditions using lithium hydroxide or other bases.

Representative Preparation Methodology

A typical synthetic sequence for trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid involves:

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of chiral precursors | Variable | Use of chiral pool or catalytic methods |

| 2 | Benzylation | Benzyl bromide, K₂CO₃, DMF | ~78 | Alkylation of nitrogen |

| 3 | Boc Protection | Boc₂O, DMAP, DCM | 85–92 | Carbamate formation on amino group |

| 4 | Esterification (optional) | DCC, DMAP, MeOH | ~90 | Formation of methyl ester intermediate |

| 5 | Hydrolysis (if ester used) | LiOH, aqueous conditions | High | Conversion to carboxylic acid |

Stereoselectivity and Purification

- The trans stereochemistry (3S,4R) is typically achieved by starting from enantiomerically pure precursors or by employing chiral catalysts during hydrogenation or cyclization steps.

- Diastereomeric mixtures can be separated by chromatographic techniques or selective crystallization.

- Purity is confirmed by NMR, chiral HPLC, and sometimes X-ray crystallography.

Detailed Research Findings and Examples

Boc Protection and Isolation

A process analogous to the preparation of trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid demonstrates the Boc protection step under mild conditions with high trans selectivity (>75%) and yields around 70% after purification by extraction and drying.

Use of Methyl Ester Intermediates

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is often synthesized first, followed by hydrolysis to the free acid. This approach facilitates purification and handling.

Catalytic and Chiral Pool Strategies

- Chiral pool synthesis uses enantiomerically pure amino acid derivatives (e.g., L-proline derivatives) to maintain stereochemical integrity.

- Catalytic asymmetric hydrogenation or cross-coupling with Rhodium or Palladium complexes can establish the desired stereochemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for modifications that can enhance the pharmacological profiles of drug candidates. For instance, derivatives of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid have been explored for their potential in developing anti-cancer and anti-inflammatory drugs .

Synthesis of Active Pharmaceutical Ingredients:

The compound is utilized in the preparation of active pharmaceutical ingredients (APIs). Its derivatives have been reported to act as effective intermediates in synthesizing optically active compounds, which are essential for achieving desired therapeutic effects .

Peptide Synthesis

Solid-Phase Peptide Synthesis:

this compound is employed in solid-phase peptide synthesis (SPPS). It enhances the efficiency and yield of peptide chains, which are critical for therapeutic applications. The incorporation of this compound into peptide sequences can improve stability and bioactivity, making it valuable in designing peptide-based drugs .

Biochemical Research

Study of Protein Interactions:

Researchers utilize this compound to investigate protein interactions and enzyme activities. This compound helps elucidate biological processes and identify potential drug targets by acting as a chemical probe in various assays .

Cell Penetration Studies:

Studies have demonstrated that peptides incorporating this compound can penetrate cell membranes more effectively than traditional peptides. This property is particularly useful in developing drug delivery systems that require efficient cellular uptake .

Material Science

Development of Novel Materials:

The compound is also explored in material science for creating novel materials with specific electronic properties. These materials can be applied in developing sensors and organic electronics, expanding the utility of this compound beyond biological applications .

Case Study 1: Synthesis of Janus Kinase Inhibitors

One notable application involves using this compound derivatives in synthesizing Janus kinase inhibitors. These inhibitors play a crucial role in treating various inflammatory diseases, showcasing the compound's potential in therapeutic development .

Case Study 2: Enhanced Cell Penetration

Research has indicated that peptides containing this compound exhibit significantly higher cell penetration rates compared to standard peptides. For example, studies involving HeLa cells demonstrated that certain α/β-peptides with this compound residues entered cells more efficiently due to their structural characteristics .

Mechanism of Action

The mechanism of action of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

(a) Substituents at the 1-Position

- trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (Benzyl group): The benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeting drug candidates .

- QA-3303 (trans-4-n-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid): Replacing benzyl with a Cbz (carbobenzyloxy) group introduces an orthogonal protecting group, enabling sequential deprotection strategies in multi-step syntheses .

- M02302 (Boc-(±)-trans-4-(4-pyridinyl)pyrrolidine-3-carboxylic acid) : The 4-pyridinyl substituent introduces hydrogen-bonding capability, improving interactions with biological targets like kinase enzymes .

(b) Modifications at the 4-Position

- J00870 (trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid·2HCl): The methoxy-pyridinyl group increases water solubility, advantageous for intravenous formulations .

(c) Carboxylic Acid Derivatives

- QJ-0844 (trans-4-(Boc-aminomethyl)-cyclohexanecarboxamide): Conversion of the carboxylic acid to a carboxamide reduces acidity, which may minimize off-target interactions in vivo .

- A706310 (trans-1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid) : The methyl group at the 4-position sterically hinders enzymatic degradation, prolonging half-life .

Biological Activity

Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development. Its unique structural characteristics allow it to function as a versatile building block for synthesizing biologically active compounds. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a pyrrolidine ring that is crucial for its interaction with biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and facilitates further chemical modifications necessary for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein-ligand interactions. It can bind to active or allosteric sites on target proteins, influencing various biochemical pathways. For instance, it has been investigated for its role in inhibiting metalloproteinases, which are implicated in pathological processes such as cancer metastasis and tissue remodeling.

Biological Activity and Applications

The compound has shown promise in several biological contexts:

- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit metalloproteinases, making them potential candidates for therapeutic agents in cancer treatment.

- Drug Development : As a chiral building block, it plays a crucial role in the synthesis of various bioactive molecules, including those targeting specific receptors involved in metabolic diseases and autoimmune disorders .

Case Study 1: Inhibition of Metalloproteinases

Research highlighted the effectiveness of this compound derivatives in inhibiting metalloproteinases. A study found that modifications to the pyrrolidine ring significantly altered the binding affinity and selectivity towards these enzymes, suggesting a pathway for developing more potent inhibitors .

Case Study 2: Antibacterial Properties

A comparative study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that certain modifications enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as an antimicrobial agent .

Data Table: Biological Activities and Applications

Q & A

Q. What are the key synthetic routes for trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid, and how is stereochemical integrity maintained?

Answer: The synthesis typically involves sequential protection/deprotection and functional group modifications. A common approach includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine at the 4-position of the pyrrolidine ring, preventing unwanted side reactions .

Benzylation : Substituting the 1-position of the pyrrolidine with a benzyl group via alkylation or nucleophilic substitution.

Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor (e.g., ester) to generate the carboxylic acid at the 3-position.

To maintain trans stereochemistry, chiral catalysts (e.g., palladium-based systems) or enantioselective conditions (e.g., asymmetric hydrogenation) are employed . Reaction solvents like DMF or toluene and temperatures below 100°C are critical to minimize racemization .

Q. How is the purity of this compound validated in academic research?

Answer: Purity is assessed using:

- HPLC/LC-MS : Reverse-phase chromatography with C18 columns and TFA/ACN gradients to detect impurities (<1%) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, Boc tert-butyl at δ 1.4 ppm) .

- Melting Point : Consistency with literature values (e.g., analogs in show mp 123–293°C, depending on substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?

Answer: Contradictions often arise from:

Q. Methodological Recommendations :

Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., fluorinated vs. chlorinated benzyl groups) .

Standardized Protocols : Use PubChem or Analytical Chemistry guidelines () for assay reproducibility.

Q. What strategies mitigate Boc-group instability during downstream applications of this compound?

Answer: The Boc group is acid-labile. Mitigation strategies include:

Q. How is the compound’s conformational rigidity exploited in drug design?

Answer: The trans stereochemistry and Boc/benzyl substituents enforce a rigid pyrrolidine ring, which:

Enhances Target Binding : Preorganizes the molecule for interactions with enzymes (e.g., proteases) .

Reduces Entropic Penalty : Improves binding affinity in lead optimization .

Case Study : Analog (3R,4R)-Boc-4-phenylpyrrolidine-2-carboxylic acid () showed 10-fold higher affinity for a kinase target compared to flexible analogs.

Q. What safety protocols are critical when handling this compound in a lab setting?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.